Lomitapide
Overview
Description
Lomitapide, sold under the brand name Juxtapid in the US and Lojuxta in the EU, is a medication used as a lipid-lowering agent for the treatment of familial hypercholesterolemia . It is used together with a low-fat diet and other treatments to lower bad cholesterol levels in the blood .
Synthesis Analysis
Lomitapide inhibits the microsomal triglyceride transfer protein (MTP) which is necessary for very low-density lipoprotein (VLDL) assembly and secretion in the liver . It has been tested in clinical trials as a single treatment and in combinations with atorvastatin, ezetimibe, and fenofibrate .Chemical Reactions Analysis
Lomitapide directly inhibits microsomal triglyceride transfer protein (MTP). Within the lumen of the endoplasmic reticulum, lomitapide inhibits MTP, which prevents the formation of apolipoprotein B, and, thus, the formation of VLDL and chylomicrons as well .Physical And Chemical Properties Analysis
Lomitapide is a small molecule with a molecular weight of 693.7204 and a chemical formula of C39H37F6N3O2 .Scientific Research Applications
Lomitapide in Homozygous Familial Hypercholesterolemia (HoFH)
- Lomitapide is an orally active selective inhibitor of microsomal triglyceride transfer protein and is approved as adjunctive therapy for homozygous familial hypercholesterolemia (HoFH) (Blom et al., 2016). It is used to lower lipid levels in adults with this condition, which is often caused by mutations in the LDL receptor gene or other genes affecting the LDL receptor function (Perry, 2013).
Clinical Trials and Effectiveness
- Clinical data from Phase 3 studies demonstrated the prolonged lipid-lowering capacity of lomitapide in patients with HoFH, including a cohort of Japanese patients (Nohara et al., 2019). It significantly reduced total cholesterol, triglycerides, and non-high-density lipoprotein cholesterol.
Long-term Safety and Effectiveness
- The Lomitapide Observational Worldwide Evaluation Registry (LOWER) was established to assess the long-term safety, efficacy, and patterns of use of lomitapide (Underberg et al., 2018). This registry provides crucial data on the long-term impact of lomitapide treatment in a real-world clinical setting.
Other Research Findings
- Studies have explored various aspects of lomitapide's use, including its impact on lipid-lowering when used with adjunctive apheresis (Stefanutti et al., 2015), its hepatic safety profile (Larrey et al., 2022), and interactions with weak CYP3A inhibitors (Patel et al., 2016).
Dietary Considerations
- Research on dietary intake during lomitapide treatment, especially focusing on the requirement for a low-fat diet to minimize gastrointestinal adverse effects, has been conducted. This includes the study of Japanese patients with HoFH (Kameyama et al., 2019).
Safety And Hazards
Future Directions
The evidence regarding the safety and efficacy of Lomitapide from a small clinical trial requires further validation for effectiveness and safety in the real world . More recently published data from extension trials and cohort studies provides additional information on long-term safety and efficacy .
properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)-9-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]fluorene-9-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H37F6N3O2/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBCVAKAJPKAKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H37F6N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171294 | |
Record name | Lomitapide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Within the lumen of the endoplasmic reticulum, lomitapide inhibits microsomal triglyceride transfer protein (MTP), which prevents the formation of apolipoprotein B, and, thus, the formation of VLDL and chylomicrons as well. Altogether, this leads to a reduction of low-density lipoprotein cholesterol., Juxtapid directly binds and inhibits microsomal triglyceride transfer protein (MTP), which resides in the lumen of the endoplasmic reticulum, thereby preventing the assembly of apo B-containing lipoproteins in enterocytes and hepatocytes. This inhibits the synthesis of chylomicrons and very low-density lipoprotein (VLDL). The inhibition of the synthesis of VLDL leads to reduced levels of plasma low-density lipoprotein cholesterol (LDL-C). | |
Record name | Lomitapide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08827 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lomitapide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8218 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Lomitapide | |
CAS RN |
182431-12-5 | |
Record name | Lomitapide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182431-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lomitapide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182431125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lomitapide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08827 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lomitapide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOMITAPIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82KUB0583F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Lomitapide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8218 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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